alpha-Belladonnine
Overview
Description
Alpha-Belladonnine is a member of the tropane alkaloid class, which is found in plants of the Solanaceae family. It is a cyclized dimer of apoatropine and is structurally related to atropic acid and tropine. This compound is known for its presence in the deadly nightshade plant, Atropa belladonna, and has been studied for its various pharmacological properties .
Mechanism of Action
Target of Action
Alpha-Belladonnine, also known as Belladonnine, is a member of the class of tropane alkaloids . It can be found in plants of the Solanaceae family . The primary targets of this compound are muscarinic receptors . These receptors play a crucial role in various bodily functions controlled by the parasympathetic nervous system .
Mode of Action
This compound acts as a competitive antagonist at muscarinic receptors . It blocks the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors . This blockade of acetylcholine’s actions leads to a wide range of physiological effects, including inhibiting glandular secretions, relaxing smooth muscles, and dilating pupils .
Biochemical Pathways
It is known that the compound’s anticholinergic effects influence various bodily functions controlled by the parasympathetic nervous system . These include the regulation of heart rate, digestion, respiratory rate, urination, response to stress, and sexual arousal among others .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its anticholinergic properties . By blocking the action of acetylcholine, a neurotransmitter involved in various bodily functions, this compound can help relieve pain, inflammation, and spasms .
Biochemical Analysis
Biochemical Properties
Belladonnine, alpha- plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The active components of Belladonnine, alpha- act as competitive antagonists at muscarinic receptors and block the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors .
Cellular Effects
Belladonnine, alpha- has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of Belladonnine, alpha- involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the active components of Belladonnine, alpha- act as competitive antagonists at muscarinic receptors
Dosage Effects in Animal Models
The effects of Belladonnine, alpha- vary with different dosages in animal models
Metabolic Pathways
Belladonnine, alpha- is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Belladonnine, alpha- is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation
Subcellular Localization
It is known that the ICME and ICME-like proteins, which are related to Belladonnine, alpha-, are intramembrane proteins predominantly localizing in the endoplasmic reticulum (ER) and Golgi apparatus
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Belladonnine can be synthesized through the cyclization of apoatropine. The process involves the formation of a dimeric structure from atropic acid and tropine derivatives. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the correct formation of the cyclized product .
Industrial Production Methods: Industrial production of this compound involves the extraction of tropane alkaloids from plants like Atropa belladonna. The extraction process includes steps such as maceration, solvent extraction, and purification through chromatographic techniques. The purified alkaloids are then subjected to chemical reactions to form this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Belladonnine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various solvent conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids and ketones.
Reduction: Formation of reduced derivatives such as alcohols and amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Alpha-Belladonnine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tropane alkaloids and their chemical properties.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anticholinergic and antispasmodic properties.
Comparison with Similar Compounds
Beta-Belladonnine: Another isomer of Belladonnine with similar pharmacological properties.
Atropine: A well-known tropane alkaloid with potent anticholinergic effects.
Scopolamine: Another tropane alkaloid with strong effects on the central nervous system.
Hyoscyamine: A tropane alkaloid with similar anticholinergic properties.
Uniqueness of Alpha-Belladonnine: this compound is unique due to its specific dimeric structure and its distinct pharmacological profile. While it shares similarities with other tropane alkaloids, its specific interactions with muscarinic receptors and its unique chemical structure make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIGMSHTUAXSI-JGOYBSABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-33-1 | |
Record name | Belladonnine, alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 1,2,3,4-tetrahydro-1-phenylnaphthalene-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BELLADONNINE, .ALPHA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN20J444R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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